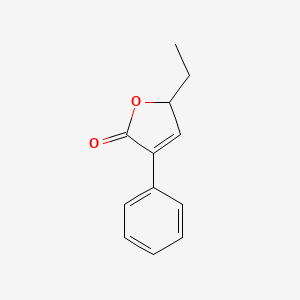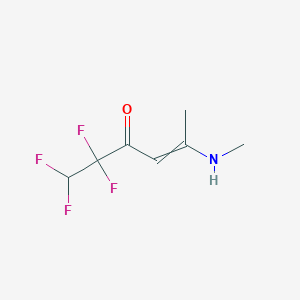![molecular formula C7H10O B14344065 1-Oxaspiro[2.5]oct-4-ene CAS No. 99495-32-6](/img/structure/B14344065.png)
1-Oxaspiro[2.5]oct-4-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxaspiro[25]oct-4-ene is a spirocyclic compound characterized by a unique structure where an oxygen atom is incorporated into a spiro ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Oxaspiro[2.5]oct-4-ene can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethyl chloroacetate in the presence of potassium tert-butoxide. The reaction is typically conducted in a nitrogen atmosphere to prevent oxidation, and the mixture is cooled to maintain a temperature of 10-15°C .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is usually purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Oxaspiro[2.5]oct-4-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different spirocyclic alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the spiro carbon atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various spirocyclic derivatives, such as spirocyclic alcohols, ketones, and substituted spiro compounds .
Applications De Recherche Scientifique
1-Oxaspiro[2.5]oct-4-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and stereochemistry.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and other specialty chemicals
Mécanisme D'action
The mechanism of action of 1-Oxaspiro[2.5]oct-4-ene involves its interaction with various molecular targets. The compound’s spirocyclic structure allows it to fit into specific enzyme active sites, influencing enzyme activity. The stereochemistry of the compound plays a crucial role in its biological activity, with certain epimers showing higher activity .
Comparaison Avec Des Composés Similaires
1-Oxaspiro[2.5]oct-5-ene: Another spirocyclic compound with similar structural features but different reactivity.
1-Oxaspiro[4.5]decane: A larger spirocyclic compound with different applications.
1-Oxaspiro[3.5]nonane: A spirocyclic compound with a different ring size and chemical properties
Uniqueness: 1-Oxaspiro[2.5]oct-4-ene is unique due to its specific ring size and the presence of an oxygen atom in the spiro ring system.
Propriétés
Numéro CAS |
99495-32-6 |
|---|---|
Formule moléculaire |
C7H10O |
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
1-oxaspiro[2.5]oct-4-ene |
InChI |
InChI=1S/C7H10O/c1-2-4-7(5-3-1)6-8-7/h2,4H,1,3,5-6H2 |
Clé InChI |
UZXHUZGASWCKEP-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CC2(C1)CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-[chloro(phenyl)methylidene]-3H-inden-1-one](/img/structure/B14343984.png)
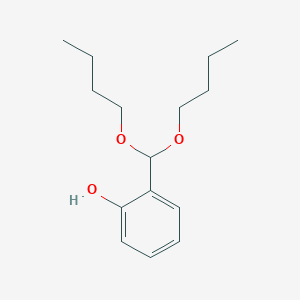
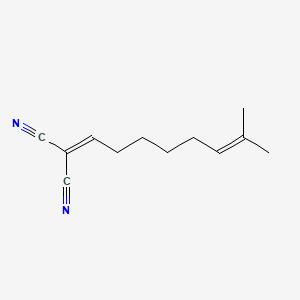
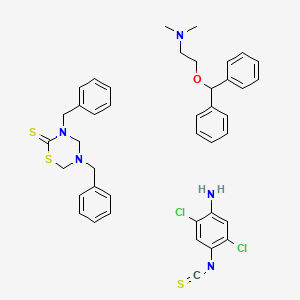
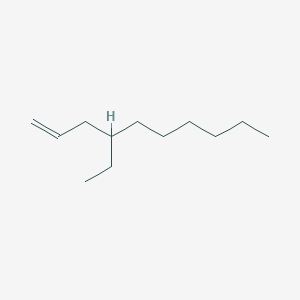
![N-[(Dodecyloxy)methyl]-N,N-dimethylbenzenemethanaminium chloride](/img/structure/B14344014.png)
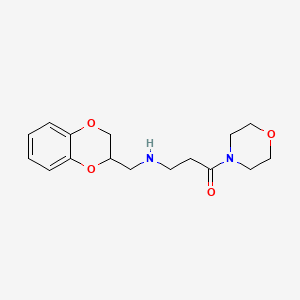
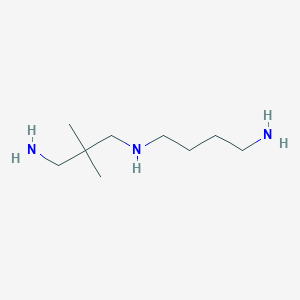
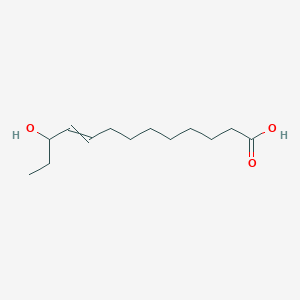
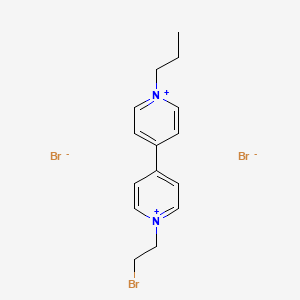
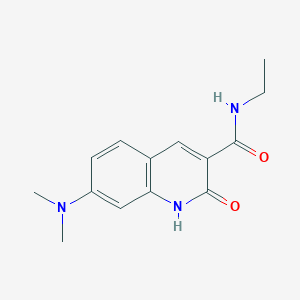
![1-Bromo-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14344067.png)
